Physicochemical Properties of (+)-Norlirioferine: An In-depth Technical Guide
Physicochemical Properties of (+)-Norlirioferine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norlirioferine is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids known for their diverse pharmacological activities. Aporphine alkaloids are characterized by a tetracyclic core structure and are found in various plant families. (+)-Norlirioferine has been identified as an inhibitor of cell growth in macrophages and VERO cells, indicating its potential for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of (+)-Norlirioferine, details the experimental protocols for their determination, and explores the potential signaling pathways involved in its biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available for specific solvents. General solubility information suggests it can be dissolved in DMSO for in vivo formulations.[1] | |
| pKa | Data not available | |
| LogP (Octanol-Water Partition Coefficient) | Data not available | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Experimental Protocols
The determination of the physicochemical properties of a compound like (+)-Norlirioferine is crucial for its development as a potential therapeutic agent. Standard experimental protocols for these determinations are outlined below.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the dried, powdered (+)-Norlirioferine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and distribution.
Methodology: Shake-Flask Method
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Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4]
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Procedure: An excess amount of (+)-Norlirioferine is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Analysis: The suspension is filtered to remove undissolved solid. The concentration of (+)-Norlirioferine in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Reporting: Solubility is reported in terms of mass per unit volume (e.g., mg/mL) or molarity at a specified temperature.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
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Sample Preparation: A solution of (+)-Norlirioferine is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
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System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
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Procedure: A known amount of (+)-Norlirioferine is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and agitated until equilibrium is reached.
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Phase Separation and Analysis: The mixture is centrifuged to separate the octanol and aqueous layers. The concentration of (+)-Norlirioferine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
(+)-Norlirioferine has been shown to inhibit the growth of macrophage and VERO cells.[1] While the specific signaling pathways for (+)-Norlirioferine have not been fully elucidated, other aporphine alkaloids are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways involved in cell growth and survival. These pathways often include the PI3K/Akt and MAPK pathways.[5][6]
A potential mechanism for the cell growth inhibition by aporphine alkaloids involves the modulation of these critical signaling cascades.
Caption: Potential signaling pathways affected by aporphine alkaloids.
Experimental Workflow
The systematic evaluation of a novel compound's physicochemical properties follows a logical workflow to ensure accurate and reproducible data.
Caption: General experimental workflow for physicochemical profiling.
References
- 1. (+)-Norlirioferine | TargetMol [targetmol.com]
- 2. (+)-Norlirioferine|86941-27-7|MSDS [dcchemicals.com]
- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

